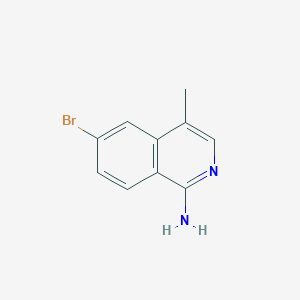

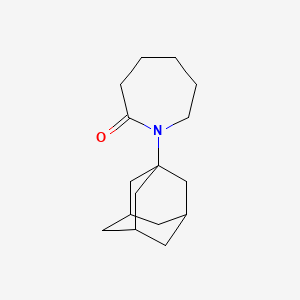

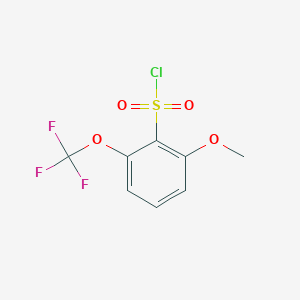

![molecular formula C17H19N5O2 B3016316 6-乙基-1,3-二甲基-5-((吡啶-4-基甲基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946357-90-0](/img/structure/B3016316.png)

6-乙基-1,3-二甲基-5-((吡啶-4-基甲基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[2,3-d]pyrimidine derivative, which is a class of heterocyclic compounds that have been studied for various biological activities. The pyrido[2,3-d]pyrimidine scaffold is known for its potential in medicinal chemistry due to its resemblance to nucleobases and its ability to interact with biological targets.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves the reaction of aminopyrimidines with other components to form the fused ring system. For example, a related compound was synthesized using a microwave-induced cyclocondensation reaction of aminopyrimidine with pyruvic acid, catalyzed by cerium ammonium nitrate (CAN) . Another method includes the reaction of 6-azido-1,3-dimethyluracil with ethyl acetoacetate in the presence of sodium ethoxide . These methods highlight the versatility of the synthetic approaches to pyrido[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused ring system that includes a pyrimidine ring joined to a pyridine ring. This structure is amenable to various substitutions, which can significantly alter the compound's chemical and biological properties. For instance, the introduction of an amino group or a triazole moiety can be achieved through specific synthetic routes .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions. The presence of amino groups allows for further functionalization through condensation processes or intramolecular reactions. For example, the reaction with α-amino acid derivatives can yield azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents used . Sigmatropic rearrangements have also been reported, where tertiary amines derived from pyrido[2,3-d]pyrimidine were heated to yield different derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit solid-state properties and have varying solubilities in organic solvents, which can be leveraged in their purification and characterization. The Vilsmeier reaction has been used to functionalize these compounds, demonstrating their reactivity and the potential to introduce pharmacologically relevant substituents .

科学研究应用

光学和非线性光学应用

- 基于嘧啶的双尿嘧啶衍生物已被合成并评估其在光学和非线性光学 (NLO) 应用中的潜力。这些化合物(包括二甲基嘧啶二酮的变体)表现出显着的 NLO 特性,表明它们在 NLO 器件制造中的实用性。该研究利用计算方法评估了这些特性,表明了嘧啶衍生物在先进材料科学中的潜力 (Mohan et al., 2020)。

抗病毒评估

- 二甲基嘧啶二酮的衍生物已被合成,并测试了它们对甲型肝炎病毒 (HAV) 和单纯疱疹病毒 1 型 (HSV-1) 的抗病毒活性。这表明了嘧啶衍生物在开发新的抗病毒剂中的探索 (El-Etrawy & Abdel-Rahman, 2010)。

绿色化学合成

- 嘧啶衍生物已通过绿色化学方法合成,包括以水作为反应介质。这种方法符合绿色化学的原则,旨在实现更环保的化学合成。它体现了在化学研究中开发可持续工艺的承诺 (Heravi & Daraie, 2016)。

抗菌活性

- 研究了一系列含有某些氨基酸席夫碱的吡啶嘧啶衍生物的抗菌活性。这些化合物显示出不同的抗菌活性,突出了嘧啶衍生物在抗菌剂和可能的抗肿瘤剂中的潜力 (Alwan et al., 2014)。

先进材料合成

- 通过一锅三组分反应合成嘧啶并[4,5-d]嘧啶衍生物展示了嘧啶衍生物在材料科学领域做出贡献的多功能性。这些化合物可能为各种应用提供新的功能 (Bazgir et al., 2008)。

未来方向

属性

IUPAC Name |

6-ethyl-1,3-dimethyl-5-(pyridin-4-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-4-12-10-20-15-13(16(23)22(3)17(24)21(15)2)14(12)19-9-11-5-7-18-8-6-11/h5-8,10H,4,9H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQSWKBZRUTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NCC3=CC=NC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

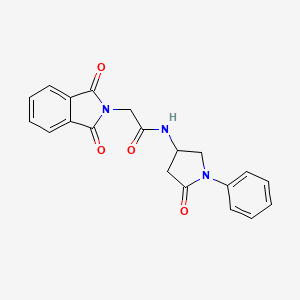

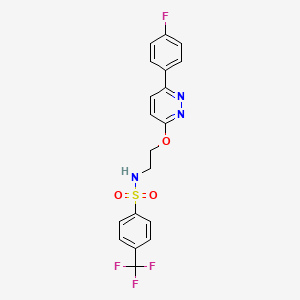

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

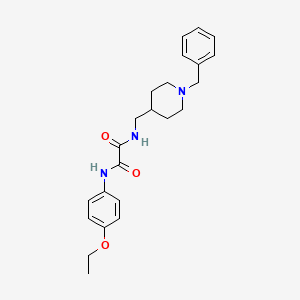

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

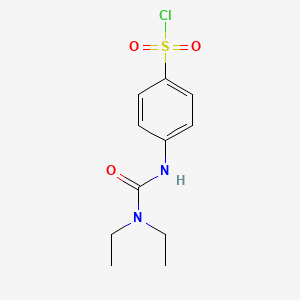

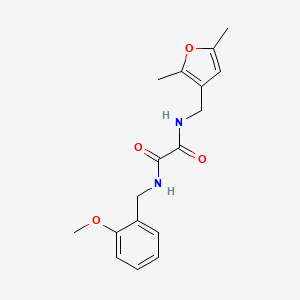

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

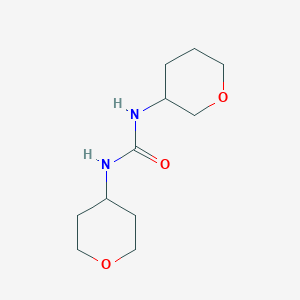

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)